molecular formula C13H17N3O2 B2926285 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one CAS No. 2034556-75-5

1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one

Cat. No.: B2926285
CAS No.: 2034556-75-5
M. Wt: 247.298
InChI Key: KRKYVGRXNVUBKJ-UHFFFAOYSA-N
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Description

1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one is a complex organic compound featuring a pyrrolidine ring, a pyrimidine moiety, and a pentenone chain. This compound is of significant interest due to its unique structure, which allows for various applications in scientific research, including drug synthesis, catalysis, and molecular recognition studies.

Scientific Research Applications

1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one has diverse applications in scientific research:

    Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for treating various diseases.

    Industry: The compound is utilized in catalysis and molecular recognition studies, contributing to advancements in industrial processes.

Preparation Methods

The synthesis of 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the pyrimidine moiety. The synthetic route may include:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Attachment of Pyrimidine Moiety: The pyrimidine moiety is introduced through nucleophilic substitution reactions, where the pyrrolidine ring acts as a nucleophile.

    Formation of Pentenone Chain: The pentenone chain is then attached via a series of reactions, including aldol condensation and subsequent dehydration.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to facilitate the reactions . Major products formed from these reactions vary based on the specific reaction pathway and conditions employed .

Comparison with Similar Compounds

1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities but differ in their biological activities and applications.

    Pyrimidine Derivatives: Compounds containing pyrimidine moieties, such as 2-(pyridin-2-yl)pyrimidine derivatives, exhibit different chemical properties and uses.

The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and biological properties .

Properties

IUPAC Name

1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-2-3-5-12(17)16-9-6-11(10-16)18-13-14-7-4-8-15-13/h2,4,7-8,11H,1,3,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKYVGRXNVUBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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